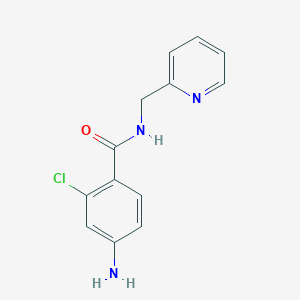![molecular formula C27H26Cl2N2O5 B2404304 2-({[4-benzoil-1-(2,4-diclorobencil)-5-metil-1H-pirrol-3-il]amino}metilen)malonato de dietilo CAS No. 339028-63-6](/img/structure/B2404304.png)
2-({[4-benzoil-1-(2,4-diclorobencil)-5-metil-1H-pirrol-3-il]amino}metilen)malonato de dietilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate is a useful research compound. Its molecular formula is C27H26Cl2N2O5 and its molecular weight is 529.41. The purity is usually 95%.
BenchChem offers high-quality diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate finds uses in:
Chemistry: Used as a building block for more complex molecules, in studies of reaction mechanisms, and as a reagent in organic synthesis.
Biology and Medicine: Potential as a pharmacophore in drug development, used in enzyme inhibition studies, and its derivatives might exhibit biological activity like antimicrobial or anticancer properties.
Industry: Applications in developing new materials, including dyes and polymers, and as an intermediate in agrochemical production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions The synthesis of diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate often involves multistep organic synthesis processes. Generally, the synthesis starts with the preparation of the pyrrole ring, followed by subsequent functionalization to introduce the benzoyl and dichlorobenzyl groups.
Starting with an appropriately substituted pyrrole precursor.
Benzoyl and dichlorobenzyl groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Finally, coupling with diethyl malonate under basic conditions to form the desired compound.
Industrial Production Methods While lab-scale synthesis involves the steps mentioned, industrial production might optimize these steps to increase yield, reduce cost, and ensure scalability. This often involves:
Utilizing continuous flow reactors for better control over reaction parameters.
Employing robust catalysts and solvents to optimize reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions Diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate can undergo several types of chemical reactions, including but not limited to:
Oxidation and Reduction: Reacts with common oxidizing agents (like potassium permanganate) and reducing agents (such as lithium aluminium hydride).
Substitution Reactions: Both electrophilic and nucleophilic substitutions due to the presence of reactive aromatic moieties.
Condensation Reactions: Often involving the malonate moiety, forming various condensed products.
Common Reagents and Conditions The choice of reagents and conditions will depend on the desired transformation. Typical reagents include:
Oxidizing agents like chromium trioxide.
Reducing agents like sodium borohydride.
Acids and bases for catalytic reactions.
Solvents like dichloromethane and dimethyl sulfoxide for reaction media.
Major Products The products formed from these reactions can vary widely based on the conditions but typically result in derivatives maintaining the core pyrrole structure, potentially with modified aromatic and malonate substituents.
Mecanismo De Acción
Mechanism The compound interacts primarily through its functional groups. The benzoyl and dichlorobenzyl groups might participate in binding interactions, while the malonate moiety could be involved in nucleophilic reactions.
Molecular Targets and Pathways Exact molecular targets can vary, but typically include:
Enzymes: Potential inhibition due to binding to active sites.
Receptors: Interactions mediated by aromatic and polar substituents.
Cellular Pathways: Impacts on metabolic and synthetic pathways through its reactive groups.
Comparación Con Compuestos Similares
Comparison with Other Compounds This compound’s uniqueness is defined by its specific substituents and reactivity profile. Compared to similar compounds:
Diethyl malonate derivatives with different aromatic or heterocyclic groups might show different reactivities and applications.
Other pyrrole-based compounds like pyrrole-2-carboxylates may show different properties based on substituent effects.
List of Similar Compounds
Diethyl 2-({[4-methoxy-1-(benzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate.
Diethyl 2-({[4-phenyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate.
Diethyl 2-({[4-benzoyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate.
Would you like a different topic to dive into next?
Propiedades
IUPAC Name |
diethyl 2-[[[4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-5-methylpyrrol-3-yl]amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26Cl2N2O5/c1-4-35-26(33)21(27(34)36-5-2)14-30-23-16-31(15-19-11-12-20(28)13-22(19)29)17(3)24(23)25(32)18-9-7-6-8-10-18/h6-14,16,30H,4-5,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTMHJOPVJWQGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN(C(=C1C(=O)C2=CC=CC=C2)C)CC3=C(C=C(C=C3)Cl)Cl)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2404221.png)




![N-[(1Z)-[(E)-[ethoxy(methylsulfanyl)methylidene]amino](phenyl)methylidene]methanesulfonamide](/img/structure/B2404230.png)


![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2404233.png)

![4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2404238.png)



